molecular formula C19H18N4O3S2 B14985198 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14985198
M. Wt: 414.5 g/mol
InChI Key: QOYKZNPZEMFEKN-UHFFFAOYSA-N
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Description

4-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety, a sulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the best reaction conditions. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

4-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A simpler analog that lacks the sulfonyl and thiadiazole groups.

    1,2,3,4-Tetrahydroisoquinoline: Another related compound with a similar core structure but different functional groups.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activity.

Uniqueness

What sets 4-METHYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3S2/c1-13-18(27-22-21-13)19(24)20-15-8-10-16(11-9-15)28(25,26)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12H2,1H3,(H,20,24)

InChI Key

QOYKZNPZEMFEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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